OC(=O)C1Cc2ccccc2N1C(=O)OCc3ccccc3
. This represents the molecular structure of the compound. The InChI key is BSOYWTITVKXHLM-UHFFFAOYSA-N
.
The compound has the Chemical Abstracts Service (CAS) number 117483-89-3 and is recognized for its potential as a selective inhibitor of transglutaminase 2, an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases . Its molecular formula is with a molecular weight of approximately 297.31 g/mol .
The synthesis of 1-[(benzyloxy)carbonyl]-2-indolinecarboxylic acid typically involves several steps, including the protection of functional groups and coupling reactions. A common method involves:
Specific parameters such as temperature, solvent choice (e.g., dimethylformamide), and reaction times are critical for optimizing yields and purity .
The molecular structure of 1-[(benzyloxy)carbonyl]-2-indolinecarboxylic acid features an indoline core with a benzyloxycarbonyl group attached to one nitrogen atom. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal insights into its spatial arrangement and interactions with biological targets .
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid participates in various chemical reactions, primarily involving:
The mechanism by which 1-[(benzyloxy)carbonyl]-2-indolinecarboxylic acid inhibits transglutaminase 2 involves:
The physical and chemical properties of 1-[(benzyloxy)carbonyl]-2-indolinecarboxylic acid include:
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: